Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Description

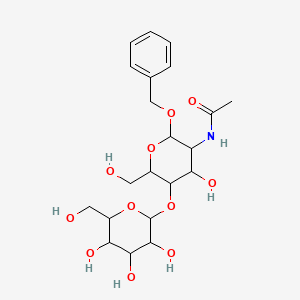

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (CAS: 1373368-54-7) is a synthetic saccharide derivative with the molecular formula C₂₁H₃₁NO₁₁ (MW: 473.47 g/mol). It features a benzyl group at the anomeric position, a 2-acetamido-2-deoxy-α-D-galactopyranosyl core, and a β-linked D-galactopyranose residue at the C4 position . This compound is water-soluble and serves as a critical intermediate in synthesizing polysaccharides and glycoconjugates. Its structural modifications, such as fluorination and methylation, enhance its utility in glycobiology for studying carbohydrate-protein interactions and immune recognition pathways .

Properties

Molecular Formula |

C21H31NO11 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

N-[4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25) |

InChI Key |

SYUTXOZIXYNPMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Benzyl and Acetyl Group Utilization

Critical to the synthesis is the protection of reactive hydroxyl and amine groups. The benzyl (Bn) group is introduced at the anomeric position of the galactosamine moiety via treatment with benzyl bromide in the presence of silver(I) oxide (Ag₂O). This step ensures stability during subsequent reactions. Concurrently, acetyl (Ac) groups are applied to hydroxyls at positions C3 and C6 of the galactose donor using acetic anhydride[(pyridine catalysis).

| Protection Step | Reagents | Target Position |

|---|---|---|

| Anomeric benzylation | Benzyl bromide, Ag₂O | C1 (GalNAc) |

| Hydroxyl acetylation | Acetic anhydride, pyridine | C3/C6 (Gal) |

Silyl Ether Protection for Regioselectivity

The tert-butyldiphenylsilyl (TBDPS) group is employed to shield the C6 hydroxyl of the galactosamine acceptor, directing glycosylation to the C4 position. This bulky silyl ether is introduced using TBDPSCl and imidazole in N,N-dimethylformamide (DMF) . Post-glycosylation, the TBDPS group is removed via fluoride-mediated cleavage (e.g., tetrabutylammonium fluoride).

Reaction Optimization and Solvent Systems

Solvent Effects on Glycosylation Efficiency

The choice of solvent profoundly impacts reaction kinetics and stereoselectivity. Acetonitrile is preferred for glycosylation due to its polar aprotic nature, which stabilizes the oxocarbenium ion intermediate without participating in side reactions. By contrast, dichloromethane (DCM) is utilized for silylation steps, offering compatibility with moisture-sensitive reagents.

Temperature and Catalytic Loading

Optimal glycosylation occurs at 0–5°C to minimize decomposition of the glycosyl donor. Higher temperatures (>25°C) risk β-elimination or epimerization. Catalyst loading is critical: Hg(CN)₂ is typically used at 1.2–1.5 equivalents relative to the donor to ensure complete activation.

Industrial-Scale Synthesis and Automation

Industrial production of this compound employs continuous-flow reactors to enhance reproducibility and yield. Automated systems regulate reagent addition and temperature, reducing human error. Large-scale batches (≥1 kg) utilize high-performance liquid chromatography (HPLC) for in-line monitoring, ensuring compliance with purity standards (>95%).

Purification and Characterization Protocols

Chromatographic Techniques

Crude reaction mixtures are purified via silica gel column chromatography using gradients of ethyl acetate and methanol (e.g., 10:1 → 5:1 v/v). The benzyl-protected product elutes earlier than acetylated byproducts due to differences in polarity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This can affect the glycosidic bond or other functional groups.

Substitution: This can occur at the acetamido group or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reactions occur.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidiabetic Potential

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside has been investigated for its inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients. Studies have shown that modifications in the structure of related compounds can lead to significant changes in their inhibitory activity against α-glucosidase, making them potential candidates for diabetes treatment .

Anticancer Activity

Research has indicated that derivatives of carbohydrates similar to Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside exhibit cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis in cancer cells, suggesting their utility as anticancer agents . The structural features of these compounds contribute to their ability to interact with cellular targets involved in cancer progression.

Antimicrobial Properties

The compound's glycosylated structure may enhance its ability to interact with bacterial cell walls, making it a candidate for antimicrobial research. Studies have shown that certain glycosylated compounds can exhibit significant antibacterial activity against human pathogens . This opens avenues for developing new antibiotics based on carbohydrate structures.

Biochemical Research

In biochemical studies, this compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving glycosyltransferases or glycosidases. Its unique structure allows researchers to explore enzyme mechanisms and substrate specificity .

Case Study 1: Antidiabetic Activity

A study conducted on various synthesized acetamides demonstrated that modifications of the benzyl group significantly influenced α-glucosidase inhibition. Compounds exhibiting higher inhibitory activity were identified as potential therapeutic agents for Type 2 diabetes .

Case Study 2: Anticancer Evaluation

In vitro tests on cancer cell lines revealed that certain derivatives of this compound showed promising results in reducing cell viability, suggesting their potential use as anticancer drugs .

Case Study 3: Antimicrobial Testing

A series of glycosylated derivatives were screened against multiple bacterial strains, showing varying degrees of antibacterial activity, which indicates their potential development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. It can modulate these pathways by acting as a substrate or inhibitor, thereby affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Glycosidic Linkage and Sugar Type

(a) Benzyl 2-Acetamido-2-deoxy-4-O-(β-D-Galactopyranosyl)-β-D-Glucopyranoside (CAS: 53167-38-7)

- Molecular Formula: C₂₁H₃₁NO₁₁ (MW: 473.47 g/mol).

- Key Difference: The anomeric configuration of the glucopyranosyl residue is β instead of α.

- Impact : Altered stereochemistry reduces binding affinity to α-specific lectins but increases compatibility with β-galactosidases .

(b) Benzyl 2-Acetamido-2-deoxy-4-O-(β-D-Galactofuranosyl)-α-D-Glucopyranoside (CAS: 174866-45-6)

- Molecular Formula : C₂₂H₂₈O₈N₂ (MW: 492.16 g/mol).

- Key Difference: The galactose residue adopts a furanose (5-membered ring) conformation instead of pyranose (6-membered ring).

- Impact: Furanosyl forms are conformationally more flexible, influencing enzymatic hydrolysis rates and receptor specificity .

(c) 4-Nitrophenyl Analog (CAS: Not provided)

- Structure: 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside.

- Key Difference : The benzyl group is replaced with a 4-nitrophenyl aglycone.

- Impact : The nitro group enhances UV detectability (λmax ~400 nm), making it useful in spectrophotometric enzyme assays. However, reduced solubility in aqueous buffers compared to the benzyl derivative .

Functional Group Modifications

(a) Sulfated Derivatives

- Example: Sodium 2-acetamido-2-deoxy-4-O-(β-¹³C₆-D-galactopyranosyl)-D-glucopyranose-6-sulfate.

- Key Difference : A sulfate group at C6 of the glucosamine residue.

- Impact: Sulfation mimics natural glycosaminoglycans (e.g., chondroitin sulfate), enabling studies on sulfotransferase activity and extracellular matrix interactions .

(b) Benzylidene-Protected Analogs

- Example: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside.

- Key Difference : A benzylidene acetal protects the C4 and C6 hydroxyls.

- Impact : Enhanced stability during glycosylation reactions; the acetal is selectively cleaved under acidic conditions for stepwise synthesis .

Oligosaccharide Extensions

(a) Tri- and Tetra-Saccharides

- Example: Benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-3-O-[6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranosyl]-α-D-galactopyranoside.

- Key Difference : Additional GlcNAc residues at C3 and C6 positions.

- Impact: Mimics branched N-glycan structures, facilitating research on glycan-processing enzymes like mannosidases and glycosyltransferases .

Comparative Data Table

Biological Activity

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside (BAGN) is a glycosylated compound that has garnered attention for its biological activities, particularly in the context of viral infections and glycoprotein function. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H33N O11

- Molecular Weight : 487.498 g/mol

- CAS Number : 81243-70-1

- IUPAC Name : 1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one

BAGN functions primarily by inhibiting O-glycosylation processes in cells, which are crucial for the proper functioning of glycoproteins. This inhibition can significantly affect the infectivity and replication rates of viruses, particularly HIV.

Key Findings from Research Studies

-

Increased Viral Outgrowth :

- A study demonstrated that treatment with BAGN enhanced the percentage of HIV-infected cells by 7.6-fold and increased viral particles in culture supernatants by 7.1-fold compared to controls without BAGN treatment .

- When virus was grown in the presence of BAGN, there was a further increase in the percentage of infected cells (30-fold) and secreted viral particles (74-fold) .

- Impact on Host Cell Markers :

- Potential Therapeutic Applications :

Case Study 1: HIV Replication Enhancement

In an experimental setup involving PHA-blast target cells treated with BAGN:

- Results : The study found significant increases in both the number of infected cells and the quantity of viral proteins produced. This indicates that BAGN not only enhances viral replication but may also alter the dynamics of host-virus interactions.

Case Study 2: Glycoprotein Functionality

Research has shown that glycosylation is essential for the functionality of various glycoproteins involved in cell signaling and immune response. By inhibiting O-glycosylation, BAGN may disrupt normal cellular functions while simultaneously enhancing viral replication .

Data Table: Biological Activities of BAGN

| Activity | Control Group | BAGN Treatment | Fold Increase |

|---|---|---|---|

| Percentage of HIV-Infected Cells | Baseline | 7.6-fold | +7.6 |

| Viral Particles in Supernatant | Baseline | 7.1-fold | +7.1 |

| Infected Cells with Virus Grown on BAGN | Baseline | 30-fold | +30 |

| Secreted Viral Particles | Baseline | 74-fold | +74 |

Q & A

Synthesis and Experimental Design

Basic Question: Q. What are the key considerations for designing a synthetic route to Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside? Methodological Answer: The synthesis typically involves regioselective glycosylation and protection/deprotection strategies. For example, benzyl groups are commonly used to protect hydroxyl groups during glycosylation, as seen in the synthesis of related oligosaccharides using benzyl 2-acetamido-2-deoxy derivatives . Critical steps include:

- Protecting Group Strategy : Use of allyl, benzyl, or acetyl groups to block reactive hydroxyls during coupling (e.g., allyloxycarbonyl groups for regioselective glycosylation ).

- Glycosylation Conditions : Optimizing temperature, solvent (e.g., chlorobenzene or DMF), and catalysts (e.g., NaOMe in methanol for deprotection ).

- Purification : Column chromatography (e.g., Biogel P-2 for size exclusion ) or preparative HPLC with HILIC columns for polar intermediates .

Advanced Question: Q. How can enzyme-mediated synthesis improve regioselectivity in constructing the β(1→4) glycosidic linkage? Methodological Answer: Enzymatic approaches using glycosyltransferases (e.g., FUT5 enzyme for fucosylation ) or β-galactosidases can enhance regioselectivity. For instance:

- Enzyme Optimization : Use MnCl₂ and Tris-HCl buffers (pH 7.5) to stabilize enzyme activity during galactosyltransferase-mediated coupling .

- Isotopic Labeling : Incorporation of ¹³C-labeled galactose (e.g., β-¹³C₆-D-galactopyranosyl derivatives) aids in tracking linkage specificity via NMR or MS .

- Product Validation : MALDI-TOF MS confirms molecular weight (e.g., observed m/z 1487.1865 vs. calculated 1486.5546 for enzyme-synthesized oligosaccharides ).

Structural Characterization

Basic Question: Q. What spectroscopic methods are essential for confirming the structure of this compound? Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.28–8.20 ppm for aromatic protons in nitrophenyl derivatives ; anomeric proton signals at δ 4.45–5.90 ppm ).

- Mass Spectrometry : MALDI-TOF for molecular weight verification (e.g., observed 1428.4937 vs. calculated 1428.5127 ).

- Optical Rotation : Specific rotation ([α]²⁵D values) to confirm stereochemistry (e.g., -22.2° in water ).

Advanced Question: Q. How can conflicting NMR data due to anomeric configuration or solvent effects be resolved? Methodological Answer:

- Solvent Exchange : Compare spectra in D₂O vs. CDCl₃ to assess hydrogen bonding effects (e.g., shifts in NH signals in CDCl₃ ).

- 2D NMR : Use COSY, HSQC, or NOESY to resolve overlapping signals (e.g., distinguishing α/β anomers via coupling constants ).

- Dynamic Exchange Studies : Variable-temperature NMR to identify rotameric forms or conformational flexibility .

Biological Applications

Basic Question: Q. How is this compound used in studying carbohydrate-protein interactions? Methodological Answer: It serves as a substrate or inhibitor in glycobiology:

- Lectin Binding Assays : Used to probe Lewis antigen specificity (e.g., structural mimicry of Lewis X epitopes ).

- Enzyme Substrates : Tested with glycosyltransferases (e.g., UDP-GlcNAc transferase activity in mucosal glycoproteins ).

Advanced Question: Q. What methodologies validate its immunomodulatory effects in cancer or autoimmune disease models? Methodological Answer:

- In Vitro Assays : Measure TNF-α inhibition in cancer cell lines or lymphocyte stimulation via cAMP modulation .

- Flow Cytometry : Assess binding to immune cell receptors (e.g., LEC-CAMs) using fluorescently labeled derivatives .

- Animal Models : Administer in adjuvant formulations (e.g., with methyl galactopyranoside derivatives ) to evaluate anti-inflammatory responses.

Data Contradiction and Reproducibility

Basic Question: Q. How should researchers address inconsistencies in reported melting points or solubility data? Methodological Answer:

- Purity Verification : Use HPLC (e.g., 65% CH₃CN:10 mM ammonium formate ) or elemental analysis (e.g., C, H, N % matching ).

- Crystallization Conditions : Adjust solvents (e.g., chloroform-ether for recrystallization ) to replicate literature values.

Advanced Question: Q. What strategies mitigate byproduct formation during multi-step synthesis? Methodological Answer:

- Step Monitoring : TLC or LC-MS at each stage to detect premature deprotection or incomplete coupling.

- Protecting Group Compatibility : Avoid conflicting groups (e.g., tert-butyldiphenylsilyl vs. acetyl ).

- Enzymatic Cleanup : Use lipases or esterases to hydrolyze acetyl byproducts .

Computational and Modeling Approaches

Advanced Question: Q. How can molecular dynamics (MD) simulations predict solvent interactions or conformational stability? Methodological Answer:

- Force Field Parameterization : Use GLYCAM06 for carbohydrate moieties to model glycosidic bond flexibility .

- Solvent Box Models : Simulate in explicit water or methanol to assess solubility trends (e.g., ethanol/water mixtures ).

- Free Energy Calculations : Predict binding affinities to lectins or enzymes via umbrella sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.